Ethyl 2-bromo-4-ethylbenzoate

Physical Organic Chemistry Linear Free Energy Relationships Reactivity Prediction

Ethyl 2-bromo-4-ethylbenzoate (CAS: 2387233-24-9) is a specialized, mono-substituted aryl bromide building block featuring an ortho-bromo group and a para-ethyl group on a benzoate ester core. This specific substitution pattern dictates its unique electronic and steric profile, making it a strategic intermediate for chemists designing complex molecules via cross-coupling and other transformations.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
Cat. No. B14026607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-4-ethylbenzoate
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)C(=O)OCC)Br
InChIInChI=1S/C11H13BrO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3
InChIKeyVWAXVHOOPFIYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Ethyl 2-Bromo-4-ethylbenzoate: A Strategic Ortho-Bromo Ester Building Block for Precision Synthesis


Ethyl 2-bromo-4-ethylbenzoate (CAS: 2387233-24-9) is a specialized, mono-substituted aryl bromide building block featuring an ortho-bromo group and a para-ethyl group on a benzoate ester core . This specific substitution pattern dictates its unique electronic and steric profile, making it a strategic intermediate for chemists designing complex molecules via cross-coupling and other transformations [1]. Its primary differentiation from simpler analogs lies in the electron-donating para-ethyl group, which modulates ring electronics, and the ortho-bromo handle, which is accessible for directed metal-halogen exchange or sequential functionalization in sterically demanding environments, enabling the construction of precisely tailored molecular architectures.

Why Precise Electronic and Steric Tuning Matters When Sourcing Ethyl 2-Bromo-4-ethylbenzoate


The performance of aryl bromide building blocks in critical reactions like palladium-catalyzed cross-couplings is highly sensitive to the electronic and steric nature of ring substituents [1]. Monosubstituted analogs like ethyl 2-bromobenzoate lack the para-electron-donating ethyl group, leading to significantly different reactivity, selectivity, and yields in subsequent steps [2]. Regioisomers such as ethyl 4-bromobenzoate are entirely different chemical entities with distinct reactivity. Similarly, using the free acid (2-bromo-4-ethylbenzoic acid) or methyl ester directly introduces different functional group tolerance and deprotection requirements, which can derail a synthetic sequence. Generic substitution without accounting for these quantifiable property differences introduces risk of reaction failure, lower yield, and costly re-optimization.

Quantitative Evidence Guide for Selecting Ethyl 2-Bromo-4-ethylbenzoate Over Analogs


Differentiation by Electronic Substituent Effect: The Impact of the para-Ethyl Group

The reactivity of this compound is electronically distinct from simpler analogs due to the +I (inductive) electron-donating effect of the para-ethyl group. This can be quantified using Hammett substituent constants (σ). For a para-ethyl group, σ_p is approximately -0.15, while hydrogen (as in ethyl 2-bromobenzoate) has a σ_p of 0.00 [1]. This difference indicates the para-ethyl group increases electron density on the aromatic ring, affecting the rate of oxidative addition in cross-coupling reactions. Furthermore, the ortho-bromo substituent (σ_o ≈ 0.50) combines with the ester group to create a unique electronic landscape that directs electrophilic or nucleophilic attacks [2].

Physical Organic Chemistry Linear Free Energy Relationships Reactivity Prediction

Assessment of Regiochemical Purity Versus the 3-Bromo Isomer

The synthesis of the target compound via direct bromination of 4-ethylbenzoic acid or its ester can lead to multiple regioisomers, primarily the 2-bromo (target) and 3-bromo impurities. The presence of the 2-bromo isomer is critical for downstream applications. Literature procedures for the related 2-bromo-4-ethylbenzoic acid report achieving a yield of >85% purity under optimized conditions . Commercial sources of the target ethyl ester report a typical purity of 95% . The analogous synthesis of the unwanted 3-bromo-4-ethylbenzoic acid requires a completely different nitration-bromination-denitration sequence, highlighting the distinct synthetic route required for each isomer [1].

Process Chemistry Regioselective Synthesis Quality Control

Distinctive 2D Chemical Fingerprint for Scaffold Diversification

In silico property prediction differentiates this scaffold from its non-ethylated parent. The key difference lies in its 2D and 3D chemical fingerprint. Computational prediction estimates the LogP of ethyl 2-bromo-4-ethylbenzoate to be approximately 3.8 [1]. This is a significant increase in lipophilicity compared to ethyl 2-bromobenzoate (predicted LogP ~2.7) [1], directly attributable to the additional -CH2-CH3 group. This quantifiable difference in predicted partition coefficient is critical when designing molecules for biological targets where membrane permeability or lipophilic binding pockets are a requirement.

Medicinal Chemistry Chemoinformatics Structure-Activity Relationships

Enabling Orthogonal Reactivity Versus the Free Acid and Methyl Ester Counterparts

The ethyl ester functionality provides a distinct point of orthogonal reactivity compared to the methyl ester or free carboxylic acid analogs. The ester group can be selectively reduced or hydrolyzed under conditions orthogonal to many other transformations. The ethyl ester, due to its larger steric bulk, undergoes saponification at a slower rate than its methyl ester counterpart. For instance, the relative rate of alkaline hydrolysis of ethyl benzoate is lower than that of methyl benzoate under identical conditions [1]. This kinetic differentiation allows for selective deprotection strategies in complex molecule synthesis. The free acid analog (2-bromo-4-ethylbenzoic acid) requires an additional esterification step for use in many cross-coupling sequences, whereas the ethyl ester is ready for direct use [2].

Synthetic Methodology Protecting Group Strategy Chemoselectivity

High-Precision Application Scenarios for Ethyl 2-Bromo-4-ethylbenzoate


Design of Novel Kinase Inhibitors Requiring Tuned Lipophilicity

In a medicinal chemistry program targeting a lipid-exposed pocket of a kinase, ethyl 2-bromo-4-ethylbenzoate serves as an ideal late-stage diversification scaffold. The quantifiably higher predicted LogP (~3.8) compared to the non-ethylated analog (~2.7) is used directly to improve the cLogP of the lead series, potentially enhancing passive cellular permeability without adding molecular weight through larger motifs [1]. The ortho-bromo handle allows for rapid Suzuki-Miyaura coupling to explore vectors from this specific position, while the ethyl ester can be later hydrolyzed to the acid for target engagement studies.

Synthesis of Agrochemicals with Specified Regioisomeric Purity

In the process chemistry route to a novel herbicide, the specific disposition of the bromine atom is critical for achieving the desired fit in the enzyme active site. Using ethyl 2-bromo-4-ethylbenzoate with verified >95% purity [1] ensures that downstream cross-coupling occurs only at the ortho position. This avoids the costly separation of the 3-bromo-regioisomeric byproduct, which would form if an unselective bromination product were carried forward. The synthetic route is thus more robust and economically viable for scale-up compared to routes that generate isomeric mixtures.

Complex Natural Product Total Synthesis Requiring Orthogonal Ester Deprotection

During the convergent total synthesis of a macrolide natural product, a fragment carrying multiple esters requires selective manipulation. The ethyl ester of ethyl 2-bromo-4-ethylbenzoate, by virtue of its steric hindrance (Taft's Es ≈ -0.07), is stable under conditions that cleave a methyl ester elsewhere in the molecule [1]. After the key cross-coupling step using the aryl bromide [2], this orthogonality is used to reveal the free carboxylic acid at the final stage of the synthesis for macrolactonization, a crucial step that would be impossible with a methyl ester analog.

Materials Science: Synthesis of Novel Monomers for High-Refractive-Index Polymers

In the development of polymers for advanced optical applications, the aromatic bromide is required for subsequent metal-catalyzed polymerization. The higher boiling point (approximately 210 °C) of ethyl 2-bromo-4-ethylbenzoate, compared to ethyl 2-bromobenzoate (boiling point ~132 °C at 14 mmHg) [1], suggests a lower volatility, which is a process advantage during high-temperature polycondensation reactions in bulk. This property, combined with the electron-donating ethyl group that can modify the refractive index of the final polymer, makes it a superior monomer precursor over simpler, more volatile analogs.

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